3-(6-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline
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Overview
Description
3-(6-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-fluoro-3,4-dihydroisoquinoline with quinoline derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(6-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
3-(6-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with specific properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 3-(6-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The fluorine atom enhances the binding affinity and stability of the compound, making it more effective in its action .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: A simpler fluorinated quinoline derivative with similar biological activities.
3,4-Dihydroisoquinoline: Lacks the fluorine atom but shares the core structure.
Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring.
Uniqueness
3-(6-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline is unique due to the presence of both the fluorine atom and the dihydroisoquinoline moiety, which enhances its biological activity and stability compared to other similar compounds .
Properties
CAS No. |
919786-23-5 |
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Molecular Formula |
C18H13FN2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
3-(6-fluoro-3,4-dihydroisoquinolin-1-yl)quinoline |
InChI |
InChI=1S/C18H13FN2/c19-15-5-6-16-12(10-15)7-8-20-18(16)14-9-13-3-1-2-4-17(13)21-11-14/h1-6,9-11H,7-8H2 |
InChI Key |
GIEUDRWVPLKCGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=C1C=C(C=C2)F)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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